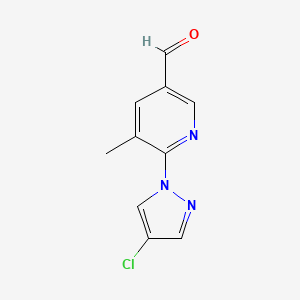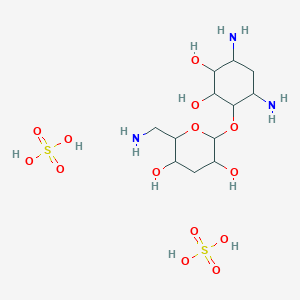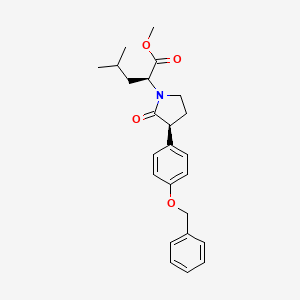
N'-Hydroxy-2,4-dimethylbenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-2,4-dimethylbenzimidamide is a chemical compound with the molecular formula C9H12N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-Hydroxy-2,4-dimethylbenzimidamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In industrial settings, the synthesis of N’-Hydroxy-2,4-dimethylbenzimidamide may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxy-2,4-dimethylbenzimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted benzimidamides.
Applications De Recherche Scientifique
N’-Hydroxy-2,4-dimethylbenzimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N’-Hydroxy-2,4-dimethylbenzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell growth, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxyimidazoles: These compounds share a similar structure and exhibit comparable reactivity and applications.
Imidazole 3-oxides: These compounds are also structurally related and have similar chemical properties.
Benzimidazole Schiff bases: These derivatives have been studied for their antimicrobial and antiparasitic activities.
Uniqueness
N’-Hydroxy-2,4-dimethylbenzimidamide is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
N'-hydroxy-2,4-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) |
Clé InChI |
IFFWMMRYAJUJOW-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)/C(=N/O)/N)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(=NO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)


![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)






![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)

